N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
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Overview
Description
N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide typically involves multi-step chemical reactions. One common method involves the cyclization of intermediate compounds, such as azidomethyl-phenylethynyl-pyrazoles, followed by electrophilic cyclization and subsequent coupling reactions . The reaction conditions often require the use of catalysts, such as iodine, and reagents like boronic acids for Suzuki cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anti-inflammatory, analgesic, and anticancer properties.
Pharmacology: It is studied for its ability to inhibit specific enzymes and pathways involved in disease processes.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as cyclooxygenase (COX) and induce apoptosis in cancer cells by activating caspases and reducing the expression of proliferating cell nuclear antigen (PCNA) . These actions contribute to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A well-known COX-2 inhibitor with anti-inflammatory and analgesic properties.
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: A compound with antiproliferative effects and the ability to induce cell death.
Hydrazine-coupled pyrazoles: Compounds with potent antileishmanial and antimalarial activities.
Uniqueness
N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide is unique due to its specific structural features and the combination of its anti-inflammatory, anticancer, and potential material science applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research .
Properties
Molecular Formula |
C18H21N3O3S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C18H21N3O3S/c1-12-6-8-14(9-7-12)21-17(19-18(22)13-4-2-3-5-13)15-10-25(23,24)11-16(15)20-21/h6-9,13H,2-5,10-11H2,1H3,(H,19,22) |
InChI Key |
UXDIQWAYIXXJEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4CCCC4 |
Origin of Product |
United States |
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